molecular formula C12H20F2N2O4 B12858459 tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate

tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate

Cat. No.: B12858459
M. Wt: 294.29 g/mol
InChI Key: BXEGEYIKWFZSKK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is functionalized with tert-butyl, ethoxy, and difluoro groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl, ethoxy, and difluoro groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized azetidine compounds.

Scientific Research Applications

tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the azetidine ring, along with the tert-butyl, ethoxy, and difluoro groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H20F2N2O4

Molecular Weight

294.29 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H20F2N2O4/c1-5-19-8(17)12(13,14)11(15)6-16(7-11)9(18)20-10(2,3)4/h5-7,15H2,1-4H3

InChI Key

BXEGEYIKWFZSKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1(CN(C1)C(=O)OC(C)(C)C)N)(F)F

Origin of Product

United States

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